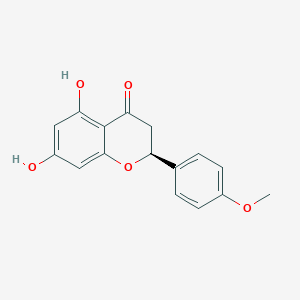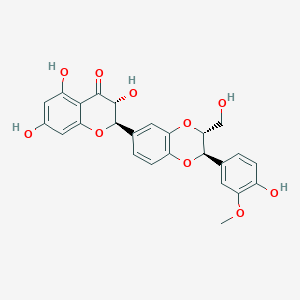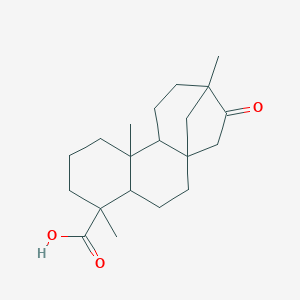
Kaempferol-3,7,4'-trimethylether
Übersicht
Beschreibung
Kaempferol 3,7,4’-trimethyl ether is a flavonol aglycone isolated from the leaves of Siparuna gigantotepala. It is known for its antioxidant activity and is a derivative of kaempferol, a well-studied flavonoid found in various plants . The compound has a molecular formula of C18H16O6 and a molecular weight of 328.32 g/mol .
Wissenschaftliche Forschungsanwendungen
Kaempferol 3,7,4’-trimethyl ether has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Kaempferol 3,7,4’-trimethyl ether is a flavonol aglycone isolated from the leaves of Siparuna gigantotepala . It has been found to have antioxidant activity Kaempferol, a related compound, has been shown to interact with estrogen receptors , suggesting that kaempferol 3,7,4’-trimethyl ether may have similar targets.
Mode of Action
Its antioxidant activity suggests that it may interact with its targets to neutralize free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Related compounds like kaempferol have been shown to inhibit interleukin (il) 1β, il-6, and tnfα production, and decrease the levels of monocyte chemotactic protein-1 (mcp-1), intercellular cell adhesion molecule-1 (icam-1), and cyclooxygenase-2 (cox-2) . These effects suggest that Kaempferol 3,7,4’-trimethyl ether may influence similar pathways.
Pharmacokinetics
Related compounds like kaempferol are known to be metabolized in the liver , suggesting that Kaempferol 3,7,4’-trimethyl ether may have similar pharmacokinetic properties.
Result of Action
Its antioxidant activity suggests that it may help prevent oxidative damage to cells .
Action Environment
It is known that the compound is a solid at room temperature and can decompose at high temperatures .
Biochemische Analyse
Cellular Effects
Kaempferol 3,7,4’-trimethyl ether has been shown to have anti-cancer properties . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kaempferol 3,7,4’-trimethyl ether is typically synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methanol in the presence of a catalyst, often under heated conditions . The reaction can be represented as follows:
Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O
Industrial Production Methods
Industrial production of kaempferol 3,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Kaempferol 3,7,4’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kaempferol: Die Stammverbindung, bekannt für ihre breite Palette von biologischen Aktivitäten.
Quercetin: Ein weiteres Flavonol mit ähnlichen antioxidativen Eigenschaften.
Myricetin: Ein Flavonoid mit zusätzlichen Hydroxylgruppen, das seine antioxidative Kapazität erhöht.
Einzigartigkeit
Kaempferol-3,7,4’-trimethylether ist einzigartig aufgrund seines spezifischen Methylierungsmusters, das seine Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung Kaempferol erhöht . Dies macht es besonders nützlich in Anwendungen, die eine verlängerte antioxidative Aktivität erfordern.
Eigenschaften
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWAMGRHJQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165752 | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-34-7 | |
| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol trimethylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?
A1: Kaempferol 3,7,4'-trimethyl ether has been identified in various plant species. Some notable examples include:
- Siparuna gigantotepala: This plant, found in [], yielded Kaempferol 3,7,4'-trimethyl ether alongside other flavonoids during phytochemical investigations.
- Ballota saxatilis subsp. saxatilis: This subspecies contains Kaempferol 3,7,4'-trimethyl ether as one of its flavone aglycones. []
- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain Kaempferol 3,7,4'-trimethyl ether in its leaves. []
Q2: What methods are used to identify and quantify Kaempferol 3,7,4'-trimethyl ether in plant extracts?
A2: Researchers utilize a combination of techniques to characterize and quantify Kaempferol 3,7,4'-trimethyl ether:
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate Kaempferol 3,7,4'-trimethyl ether from other compounds in plant extracts. [, ]
- Spectroscopic Identification: The identity of Kaempferol 3,7,4'-trimethyl ether is confirmed through spectroscopic analyses, including:
- Comparison with Standards: The identity of Kaempferol 3,7,4'-trimethyl ether is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []
Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to Kaempferol 3,7,4'-trimethyl ether?
A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While Kaempferol 3,7,4'-trimethyl ether itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of Kaempferol 3,7,4'-trimethyl ether and its structural analogs in the context of inflammation is warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




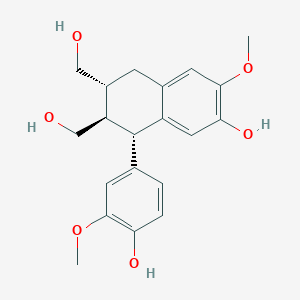

![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)

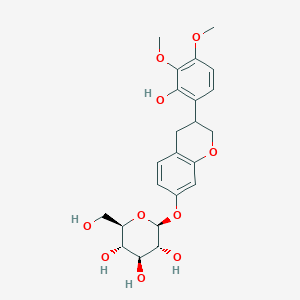
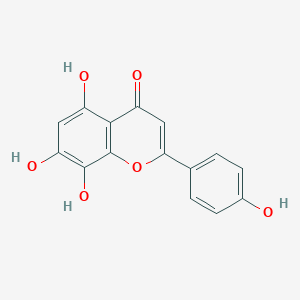

![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)
